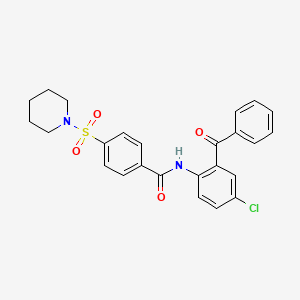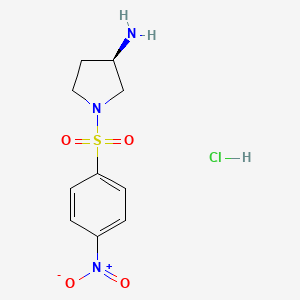
N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the molecular formula is C14H10ClNO2 . The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the density is 1.3±0.1 g/cm3, boiling point is 504.1±45.0 °C at 760 mmHg, and it has a molar refractivity of 70.7±0.3 cm3 . The physical and chemical properties of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Research by Caveliers et al. (2002) on a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrates its potential in visualizing primary breast tumors through preferential binding to sigma receptors overexpressed on breast cancer cells. This preliminary study showed that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting a possible application in noninvasively assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Orexin Receptor Antagonism for Insomnia Treatment
The metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were studied by Renzulli et al. (2011) for its development as a treatment for insomnia. This compound, through its extensive metabolism and specific metabolite actions, highlights the complexity of developing targeted therapies for neurological conditions (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Radiation Dose Estimation from Imaging Compounds
Sadeghzadeh et al. (2015) estimated the effective absorbed radiation dose to human organs from 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) based on rat biodistribution data. This study supports the safety and suitability of 4-B-[125I]-IBSP for clinical studies in lung malignancies, underlining the importance of dosimetry in the development of diagnostic radiopharmaceuticals (Sadeghzadeh, Shanehsazzadeh, & Lahooti, 2015).
Metabolic Pathways of Cannabinoid Receptor Antagonists
The pharmacokinetics and metabolism of CP-945,598, a cannabinoid CB1 receptor antagonist, were detailed by Miao et al. (2012), revealing the extensive metabolic processes involving N-de-ethylation and further modifications. This research sheds light on the complex disposition of therapeutics targeting the endocannabinoid system (Miao, Sun, Liras, Prakash, 2012).
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c26-20-11-14-23(22(17-20)24(29)18-7-3-1-4-8-18)27-25(30)19-9-12-21(13-10-19)33(31,32)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHBGCSOVOCNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

![2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2638885.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2638889.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)

![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)


![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)
